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Compound of Interest

Compound Name:
4-Bromo-2-

(trifluoromethyl)pyrimidine

Cat. No.: B1524946 Get Quote

4-Bromo-2-(trifluoromethyl)pyrimidine is a halogenated heterocyclic compound of significant

interest in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous

scaffold in numerous biologically active molecules, including nucleobases and therapeutic

agents. The presence of a bromine atom provides a versatile handle for further

functionalization through cross-coupling reactions, while the trifluoromethyl group can

significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate

and unambiguous characterization of this compound is paramount for its effective utilization in

research and development. This guide provides a detailed predictive analysis of its ¹H NMR,

¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared (IR) spectroscopic signatures.

¹H NMR Spectroscopy: A Window into the Aromatic
Protons
The proton NMR spectrum of 4-Bromo-2-(trifluoromethyl)pyrimidine is expected to be

relatively simple, revealing two signals corresponding to the two protons on the pyrimidine ring.

The chemical shifts of these protons are influenced by the electronegativity of the nitrogen

atoms, the bromine atom, and the trifluoromethyl group.

Predicted ¹H NMR Data:
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 ~7.6 - 7.8 Doublet ~5.0 - 5.5

H-6 ~8.8 - 9.0 Doublet ~5.0 - 5.5

Causality Behind the Predictions:

Chemical Shifts: The pyrimidine ring is an electron-deficient system due to the presence of

two nitrogen atoms, which deshield the ring protons, shifting them downfield compared to

benzene. The proton at the C-6 position is expected to be the most downfield, as it is

situated between two electronegative nitrogen atoms. The bromine atom at C-4 will further

deshield the adjacent H-5 proton. The trifluoromethyl group at C-2, being a strong electron-

withdrawing group, will also contribute to the overall deshielding of the ring protons.

Multiplicity and Coupling: The two protons, H-5 and H-6, are vicinally coupled, and are

expected to appear as a pair of doublets. The coupling constant (³JHH) in pyrimidine

systems is typically in the range of 5.0-5.5 Hz.

¹³C NMR Spectroscopy: Mapping the Carbon
Skeleton
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the

molecule. The chemical shifts will be influenced by the nitrogen atoms and the substituents.

The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to

coupling with the three fluorine atoms.

Predicted ¹³C NMR Data:
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Carbon
Predicted Chemical
Shift (δ, ppm)

Multiplicity (due to
¹⁹F coupling)

Coupling Constant
(J, Hz)

C-2 ~155 - 158 Quartet ¹JCF ≈ 270 - 280

C-4 ~130 - 135 Singlet -

C-5 ~125 - 128 Singlet -

C-6 ~158 - 161 Singlet -

CF₃ ~120 - 123 Quartet ¹JCF ≈ 270 - 280

Expert Insights:

The C-2 and C-6 carbons are expected to be the most downfield due to their proximity to the

electronegative nitrogen atoms.

The C-2 carbon, directly attached to the trifluoromethyl group, will show a large one-bond

coupling constant (¹JCF) resulting in a quartet in the proton-decoupled ¹³C NMR spectrum.[1]

The carbon of the trifluoromethyl group itself will also appear as a quartet with a similar large

coupling constant.

The C-4 carbon, bearing the bromine atom, will have its chemical shift influenced by the

heavy atom effect of bromine.

¹⁹F NMR Spectroscopy: The Trifluoromethyl
Signature
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated

compounds. For 4-Bromo-2-(trifluoromethyl)pyrimidine, a single signal is expected for the

three equivalent fluorine atoms of the trifluoromethyl group.

Predicted ¹⁹F NMR Data:
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Group
Predicted Chemical Shift
(δ, ppm)

Multiplicity

CF₃ ~ -65 to -70 Singlet

Rationale:

The chemical shift of the CF₃ group is influenced by the electronic environment of the

pyrimidine ring. Trifluoromethyl groups attached to electron-deficient aromatic rings typically

resonate in this upfield region relative to the standard CFCl₃.[1] The absence of adjacent

protons or other fluorine atoms would result in a singlet in the proton-decoupled ¹⁹F NMR

spectrum.

Mass Spectrometry: Unraveling the Molecular Mass
and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its

structure through fragmentation patterns. The presence of bromine, with its two abundant

isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic

pattern for the molecular ion and any bromine-containing fragments.[2][3]

Predicted Mass Spectrometry Data:

Ion Predicted m/z Comments

[M]⁺ 226/228

Molecular ion with

characteristic 1:1 isotopic

pattern for bromine.

[M-Br]⁺ 147 Loss of a bromine radical.

[M-CF₃]⁺ 157/159
Loss of a trifluoromethyl

radical.

Experimental Workflow for Mass Spectrometry:
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Sample Introduction Mass Spectrometer
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Caption: A typical workflow for Electron Ionization Mass Spectrometry (EI-MS).

Predicted Fragmentation Pathway:

[C₅H₂BrF₃N₂]⁺˙
m/z 226/228

[C₅H₂F₃N₂]⁺
m/z 147

- Br•

[C₄H₂BrN₂]⁺
m/z 157/159

- •CF₃

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4-Bromo-2-(trifluoromethyl)pyrimidine.

Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectrum will show characteristic absorption bands corresponding to the vibrational

modes of the functional groups present in the molecule.

Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 C-H stretching (aromatic) Weak to Medium

1600 - 1450
C=C and C=N stretching

(pyrimidine ring)
Medium to Strong

1350 - 1100
C-F stretching (trifluoromethyl

group)
Strong, multiple bands

~1050 C-Br stretching Medium

Expert Interpretation:

The most prominent features in the IR spectrum are expected to be the strong absorptions in

the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the

trifluoromethyl group. The aromatic C=C and C=N stretching vibrations will provide a fingerprint

for the pyrimidine ring.

Conclusion
This in-depth guide provides a comprehensive, predictive overview of the key spectroscopic

features of 4-Bromo-2-(trifluoromethyl)pyrimidine. By understanding the expected ¹H NMR,

¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR data, researchers can confidently identify and

characterize this valuable compound in their synthetic endeavors. The principles and

comparative data used in this guide serve as a robust framework for the spectroscopic analysis

of this and other related fluorinated heterocyclic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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